2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride
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Overview
Description
2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tetrazole ring, and a methoxyphenol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from isopropylamine and sodium azide under acidic conditions. The next step involves the coupling of the tetrazole ring with a methoxyphenol derivative, followed by the introduction of the amino group through a substitution reaction. The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the amino or phenol moieties.
Scientific Research Applications
2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-methyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride
- 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride
- 2-amino-4-(2-propyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride
Uniqueness
What sets 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)-6-methoxyphenol hydrochloride apart from similar compounds is the presence of the isopropyl group on the tetrazole ring. This structural feature can influence its binding affinity and specificity for certain molecular targets, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
2-amino-6-methoxy-4-(2-propan-2-yltetrazol-5-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c1-6(2)16-14-11(13-15-16)7-4-8(12)10(17)9(5-7)18-3;/h4-6,17H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOFFWZXMOTDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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